molecular formula C7H4BrCl2F B1451314 3,6-Dichloro-2-fluorobenzyl bromide CAS No. 916420-69-4

3,6-Dichloro-2-fluorobenzyl bromide

Cat. No. B1451314
M. Wt: 257.91 g/mol
InChI Key: RXWLZGRXMKRFEH-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorobenzyl bromide is a chemical compound with the molecular formula C7H4BrCl2F . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .


Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-2-fluorobenzyl bromide consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a bromomethyl group . The exact mass of the molecule is 255.88575 g/mol .


Physical And Chemical Properties Analysis

3,6-Dichloro-2-fluorobenzyl bromide is a solid-fused compound with a boiling point of 42-45 degrees Celsius . It has a molecular weight of 257.91 g/mol . The compound has one rotatable bond and one hydrogen bond acceptor .

Scientific Research Applications

Synthesis of Radiopharmaceuticals

  • Synthesis of Fluorinated Neuroleptics : It is used in the synthesis of fluorinated analogs of benzamide neuroleptics, as reported by Hatano, Ido, and Iwata (1991). These compounds are used in positron emission tomography (PET) imaging (Hatano, Ido, & Iwata, 1991).
  • Preparation of Fluorinated α-Amino Acids : Zaitsev et al. (2002) detailed the use of fluorobenzyl bromides in asymmetric synthesis of fluorinated α-amino acids for PET imaging (Zaitsev et al., 2002).
  • Synthesis of Fluoroproxyfan : Iwata et al. (2000) reported the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether (fluoroproxyfan), a potential histamine H3 receptor ligand, using fluorobenzyl bromide (Iwata et al., 2000).

Organic Chemistry Applications

  • Synthesis of Benzyl Ether-Type Protecting Group : Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols using benzyl bromide (Crich, Li, & Shirai, 2009).
  • Synthesis of Phosphorus-Nitrogen Compounds : Elmas et al. (2018) synthesized cyclotetraphosphazene derivatives with 4-fluorobenzyl, showcasing antimicrobial activities and DNA interactions (Elmas et al., 2018).

Materials Science

  • Anticorrosion Impact : Bhaskaran et al. (2019) studied the anticorrosion impact of an ionic liquid containing 4-fluorobenzyl bromide, demonstrating its effectiveness for mild steel in acidic conditions (Bhaskaran et al., 2019).

Other Applications

  • Synthesis of Optical Materials : The synthesis of 3,6-dibenzyl-β-carbolinium bromide, which has potential as an anticancer agent, was reported by Mohideen et al. (2017) (Mohideen et al., 2017).

Safety And Hazards

3,6-Dichloro-2-fluorobenzyl bromide is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . The compound should be used in a well-ventilated area . It is also advised to avoid smoking, naked lights, or ignition sources .

properties

IUPAC Name

2-(bromomethyl)-1,4-dichloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWLZGRXMKRFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CBr)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-2-fluorobenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Bi, L Schäkel, S Mirza, K Sylvester, J Pelletier… - Bioorganic …, 2023 - Elsevier
Ticlopidine is an antithrombotic prodrug of the thienotetrahydropyridine family. For platelet inhibition it has to undergo oxidative ring-opening by cytochrome P450 enzymes. The …
Number of citations: 4 www.sciencedirect.com
JD Becherer, EE Boros, TY Carpenter… - Journal of medicinal …, 2015 - ACS Publications
Starting from the micromolar 8-quinoline carboxamide high-throughput screening hit 1a, a systematic exploration of the structure–activity relationships (SAR) of the 4-, 6-, and 8-…
Number of citations: 46 pubs.acs.org

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